molecular formula C11H23N3O B1464458 2-(3-aminopiperidin-1-yl)-N-butylacetamide CAS No. 1251243-05-6

2-(3-aminopiperidin-1-yl)-N-butylacetamide

Cat. No.: B1464458
CAS No.: 1251243-05-6
M. Wt: 213.32 g/mol
InChI Key: BQFDRNLDMWZKKP-UHFFFAOYSA-N
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Description

2-(3-aminopiperidin-1-yl)-N-butylacetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Properties

IUPAC Name

2-(3-aminopiperidin-1-yl)-N-butylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-2-3-6-13-11(15)9-14-7-4-5-10(12)8-14/h10H,2-9,12H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFDRNLDMWZKKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CN1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminopiperidin-1-yl)-N-butylacetamide typically involves the reaction of 3-aminopiperidine with N-butylacetamide under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of piperidine derivatives often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-aminopiperidin-1-yl)-N-butylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-aminopiperidin-1-yl)-N-butylacetamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-aminopiperidin-1-yl)-N-butylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit dipeptidyl peptidase-4 (DPP-4), leading to increased levels of incretin hormones and improved glucose regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-aminopiperidin-1-yl)-N-methylacetamide
  • 2-(3-aminopiperidin-1-yl)-N-ethylacetamide
  • 2-(3-aminopiperidin-1-yl)-N-propylacetamide

Uniqueness

2-(3-aminopiperidin-1-yl)-N-butylacetamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The butyl group provides distinct steric and electronic properties compared to other alkyl-substituted derivatives .

Biological Activity

2-(3-Aminopiperidin-1-yl)-N-butylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of pharmacological applications. This article aims to compile and analyze the available research findings on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(3-aminopiperidin-1-yl)-N-butylacetamide is characterized by the presence of a piperidine ring substituted with an amine group and an acetamide moiety. This unique structure contributes to its interaction with various biological targets.

The biological activity of 2-(3-aminopiperidin-1-yl)-N-butylacetamide is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The following mechanisms have been identified:

  • Receptor Modulation : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in metabolic pathways, which could have implications for conditions such as diabetes or obesity.

Biological Activity Data

Activity IC50 (nM) Target Reference
Dipeptidyl Peptidase IV16.8 ± 2.2DPP-4
Neurotransmitter Receptor ModulationTBDVarious CNS receptorsOngoing studies

Case Studies

Several studies have explored the biological effects of 2-(3-aminopiperidin-1-yl)-N-butylacetamide:

  • DPP-4 Inhibition Study :
    • A study demonstrated that the compound exhibits potent inhibitory activity against Dipeptidyl Peptidase IV (DPP-4), a target for type 2 diabetes treatment. The IC50 value was determined to be 16.8 nM, indicating strong potential for therapeutic application in glycemic control .
  • Neuropharmacological Evaluation :
    • Research is ongoing to assess the effects of this compound on various neurotransmitter systems, particularly focusing on its role in modulating serotonin and dopamine receptors. Initial findings suggest potential anxiolytic and antidepressant properties, warranting further exploration in animal models.

Toxicology and Safety Profile

While preliminary data on the efficacy of 2-(3-aminopiperidin-1-yl)-N-butylacetamide are promising, comprehensive toxicological assessments are necessary to evaluate its safety profile. Studies should focus on:

  • Acute and Chronic Toxicity : Determining the LD50 in animal models.
  • Long-term Effects : Evaluating any potential carcinogenic or teratogenic effects through extended exposure studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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